![molecular formula C10H12BrNO2 B2979569 [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol CAS No. 1250236-92-0](/img/structure/B2979569.png)
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethoxy group at the 2-position, and a methanol group at the 3-position of the pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylmethanol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes, such as the Suzuki cross-coupling reaction, are employed on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]aldehyde or [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]carboxylic acid.
Reduction: [2-(Cyclopropylmethoxy)pyridin-3-yl]methanol.
Substitution: [5-Amino-2-(cyclopropylmethoxy)pyridin-3-yl]methanol or [5-Hydroxy-2-(cyclopropylmethoxy)pyridin-3-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol include:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[5-bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODQTNDGCPZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide](/img/structure/B2979487.png)
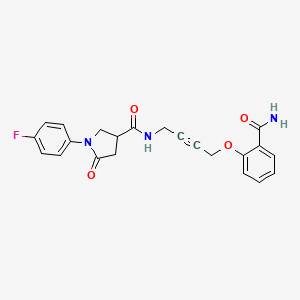
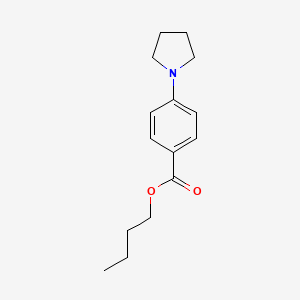
![3,4-diethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2979491.png)
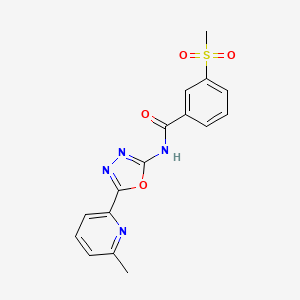
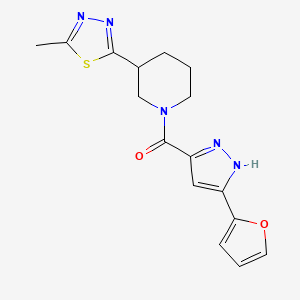
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979496.png)
![1-(3,5-Dimethylphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea](/img/structure/B2979497.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2979498.png)
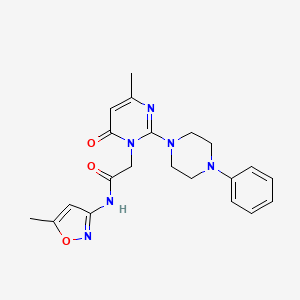
![4-methyl-2-[5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2979501.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2979503.png)
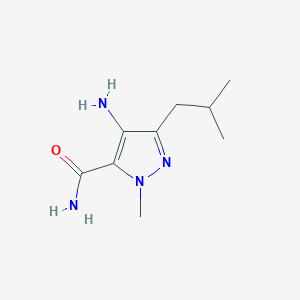
![N-CYCLOHEXYL-2-({1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2979506.png)
